
3,3'-Dithiobis[2,6-bis(1,1-dimethylethyl)-phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3’-Dithiobis[2,6-bis(1,1-dimethylethyl)-phenol] is an organic compound known for its unique chemical structure and properties It is characterized by the presence of two phenolic groups connected by a disulfide bond, with each phenolic group substituted by two tert-butyl groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Dithiobis[2,6-bis(1,1-dimethylethyl)-phenol] typically involves the reaction of 2,6-bis(1,1-dimethylethyl)phenol with a disulfide reagent under controlled conditions. One common method is the oxidative coupling of 2,6-bis(1,1-dimethylethyl)phenol using iodine or other oxidizing agents to form the disulfide bond.
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidative coupling reactions, utilizing efficient and cost-effective oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions: 3,3’-Dithiobis[2,6-bis(1,1-dimethylethyl)-phenol] undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The phenolic groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens or nitrating agents.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Halogenated or nitrated phenolic derivatives.
科学研究应用
3,3’-Dithiobis[2,6-bis(1,1-dimethylethyl)-phenol] has a wide range of applications in scientific research:
Chemistry: Used as a stabilizer in polymer chemistry and as an antioxidant in various chemical formulations.
Biology: Employed in studies involving redox reactions and as a probe for disulfide bond formation in proteins.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the production of high-performance materials and as an additive in lubricants and fuels.
作用机制
The mechanism of action of 3,3’-Dithiobis[2,6-bis(1,1-dimethylethyl)-phenol] involves its ability to undergo redox reactions, particularly the reversible cleavage and formation of the disulfide bond. This property allows it to act as an antioxidant, scavenging free radicals and protecting against oxidative stress. The phenolic groups also contribute to its antioxidant activity by donating hydrogen atoms to neutralize reactive species.
相似化合物的比较
Phenol, 4,4’-methylenebis[2,6-bis(1,1-dimethylethyl)-phenol]: Similar structure but with a methylene bridge instead of a disulfide bond.
Phenol, 4,4’-[thiobis(methylene)]bis[2,6-bis(1,1-dimethylethyl)-phenol]: Contains a thiobis(methylene) linkage instead of a direct disulfide bond.
Uniqueness: 3,3’-Dithiobis[2,6-bis(1,1-dimethylethyl)-phenol] is unique due to its disulfide bond, which imparts distinct redox properties and makes it particularly effective as an antioxidant. The presence of tert-butyl groups enhances its stability and resistance to degradation.
属性
分子式 |
C28H42O2S2 |
|---|---|
分子量 |
474.8 g/mol |
IUPAC 名称 |
2,6-ditert-butyl-3-[(2,4-ditert-butyl-3-hydroxyphenyl)disulfanyl]phenol |
InChI |
InChI=1S/C28H42O2S2/c1-25(2,3)17-13-15-19(21(23(17)29)27(7,8)9)31-32-20-16-14-18(26(4,5)6)24(30)22(20)28(10,11)12/h13-16,29-30H,1-12H3 |
InChI 键 |
MNKHVQXRRJQAEE-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=C(C(=C(C=C1)SSC2=C(C(=C(C=C2)C(C)(C)C)O)C(C)(C)C)C(C)(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-N-[(S)-4-Amino-2-hydroxybutyryl]kanamycin B](/img/structure/B13847844.png)
![N-Tosyl-5,6,7,7a-tetrahydro-1H-cyclopenta[d]pyridazine-2(4aH)-carboxamide](/img/structure/B13847854.png)
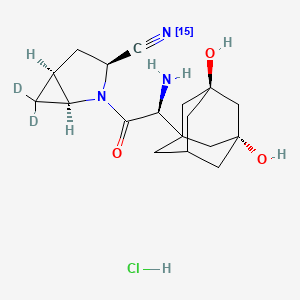
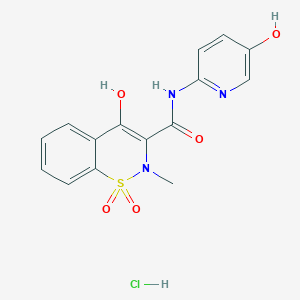
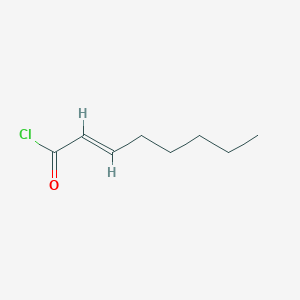
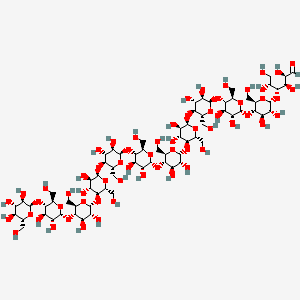
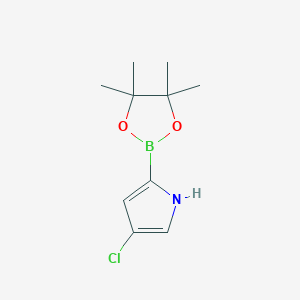
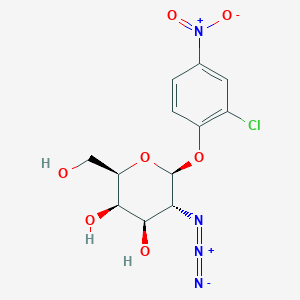
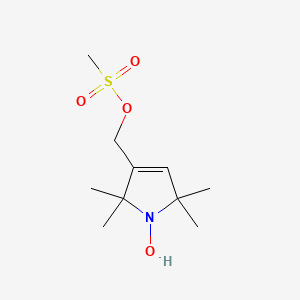
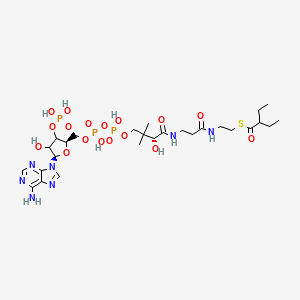
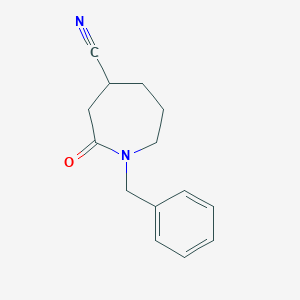
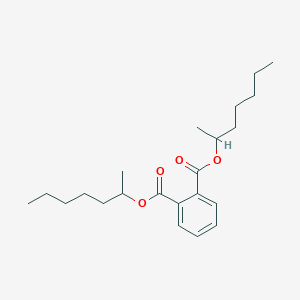
![(2Z)-N-[(1R)-3-[[3-methyl-1-[(3S,4S)-4-methyl-2,5-dioxopyrrolidin-3-yl]-1-oxobutan-2-yl]amino]-3-oxo-1-phenylpropyl]hexa-2,4-dienamide](/img/structure/B13847906.png)

